molecular formula C27H16BrFN2O3 B11537186 4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11537186
M. Wt: 515.3 g/mol
InChI Key: PNMXJBRXKJZEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new esters or ethers.

Scientific Research Applications

4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The benzoxazole ring and fluorophenyl group can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate
  • 4-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate
  • 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Uniqueness

The uniqueness of 4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H16BrFN2O3

Molecular Weight

515.3 g/mol

IUPAC Name

[4-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H16BrFN2O3/c28-20-8-6-18(7-9-20)27(32)33-23-11-4-17(5-12-23)16-30-22-10-13-25-24(15-22)31-26(34-25)19-2-1-3-21(29)14-19/h1-16H

InChI Key

PNMXJBRXKJZEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.